![molecular formula C19H24N2O2 B14363088 N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide CAS No. 90304-70-4](/img/no-structure.png)
N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide is a synthetic organic compound with a complex structure It is characterized by the presence of both ethyl and methoxy groups attached to a phenyl ring, along with a methylalaninamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide typically involves multi-step organic reactions. One common approach is the reaction of 2-ethylphenylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an amide bond, resulting in the intermediate product, which is then further reacted with 2-methylalanine under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of N2-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N2-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~-(2-Methylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide
- N~2~-(2-Ethylphenyl)-N-(4-methoxyphenyl)-2-methylalaninamide
- N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-ethylalaninamide
Uniqueness
N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Eigenschaften
90304-70-4 | |
Molekularformel |
C19H24N2O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-(2-ethylanilino)-N-(3-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C19H24N2O2/c1-5-14-9-6-7-12-17(14)21-19(2,3)18(22)20-15-10-8-11-16(13-15)23-4/h6-13,21H,5H2,1-4H3,(H,20,22) |
InChI-Schlüssel |
CLNKELHPXWVNBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(C)(C)C(=O)NC2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.